Agn-PC-0KM6FR
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Overview
Preparation Methods
The synthesis of Agn-PC-0KM6FR involves specific reaction conditions and reagents. One common method includes the chemical reduction of silver ions using sodium citrate and sodium borohydride under controlled pH conditions . This method is optimized to produce silver nanoparticles with specific physical and chemical properties, which are essential for its applications.
Chemical Reactions Analysis
Agn-PC-0KM6FR undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-0KM6FR has a wide range of scientific research applications. It is used in chemistry for the synthesis of nanoparticles and in biology for its antimicrobial properties . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of high-sensitivity analytical substrates for techniques like surface-enhanced Raman spectroscopy (SERS) .
Mechanism of Action
The mechanism of action of Agn-PC-0KM6FR involves its interaction with molecular targets and pathways. For instance, in its antimicrobial application, it disrupts the cell membrane of microorganisms, leading to cell death . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Agn-PC-0KM6FR can be compared with other similar compounds such as decursinol angelate and boron carbon dysprosium oxide . While decursinol angelate is known for its anti-cancer properties, this compound is unique in its broad range of applications, particularly in antimicrobial and analytical chemistry. Boron carbon dysprosium oxide, on the other hand, is used in different industrial applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
2-(2-imino-3-propylbenzimidazol-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13;/h3-6,13,16H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCPPFLBMFLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386310 |
Source
|
Record name | AGN-PC-0KM6FR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-21-9 |
Source
|
Record name | AGN-PC-0KM6FR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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